molecular formula C12H14O4 B8303534 1-(3-(Hydroxymethyl)-4-methoxyphenyl)cyclopropanecarboxylic acid

1-(3-(Hydroxymethyl)-4-methoxyphenyl)cyclopropanecarboxylic acid

Cat. No.: B8303534
M. Wt: 222.24 g/mol
InChI Key: HQBNLJOWTODEPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Hydroxymethyl)-4-methoxyphenyl)cyclopropanecarboxylic acid is an organic compound with a unique structure that includes a cyclopropane ring attached to a phenyl group substituted with hydroxymethyl and methoxy groups

Preparation Methods

The synthesis of 1-(3-(Hydroxymethyl)-4-methoxyphenyl)cyclopropanecarboxylic acid typically involves multiple steps. One common synthetic route starts with the preparation of the phenyl ring with the desired substituents (hydroxymethyl and methoxy groups). This can be achieved through various organic reactions, such as the hydroxymethylation and methoxylation of a phenyl precursor. The cyclopropane ring is then introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents under controlled conditions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(3-(Hydroxymethyl)-4-methoxyphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-(Hydroxymethyl)-4-methoxyphenyl)cyclopropanecarboxylic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions to study reaction mechanisms and pathways.

    Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Its structural features make it a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(Hydroxymethyl)-4-methoxyphenyl)cyclopropanecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific physiological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

1-(3-(Hydroxymethyl)-4-methoxyphenyl)cyclopropanecarboxylic acid can be compared with similar compounds such as:

    3-(Hydroxymethyl)-4-methoxyphenylboronic acid: This compound has a similar phenyl ring substitution pattern but includes a boronic acid group instead of a cyclopropane ring.

    4-Methoxy-3-methylphenylboronic acid: Similar in having a methoxy group, but with a methyl group instead of a hydroxymethyl group and a boronic acid group instead of a cyclopropane ring.

The uniqueness of this compound lies in its combination of a cyclopropane ring with specific phenyl ring substitutions, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

1-[3-(hydroxymethyl)-4-methoxyphenyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H14O4/c1-16-10-3-2-9(6-8(10)7-13)12(4-5-12)11(14)15/h2-3,6,13H,4-5,7H2,1H3,(H,14,15)

InChI Key

HQBNLJOWTODEPR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CC2)C(=O)O)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-[3-(tert-butyl-dimethyl-silanyloxymethyl)-4-methoxy-phenyl]-cyclopropanecarboxylic acid methyl ester (6.2 g, 18 mmol) in MeOH (75 mL) was added a solution of LiOH.H2O (1.50 g, 35.7 mmol) in water (10 mL) at 0° C. The reaction mixture was stirred overnight at 40° C. MeOH was removed by evaporation under vacuum. AcOH (1 mol/L, 40 mL) and EtOAc (200 mL) were added. The organic layer was separated, washed with brine, dried over anhydrous Na2SO4 and evaporated under vacuum to provide 1-(3-hydroxymethyl-4-methoxy-phenyl)-cyclopropanecarboxylic acid (5.3 g).
Name
1-[3-(tert-butyl-dimethyl-silanyloxymethyl)-4-methoxy-phenyl]-cyclopropanecarboxylic acid methyl ester
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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